4-Deoxy-L-fucose

描述

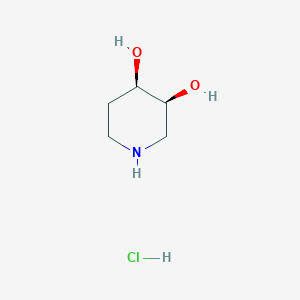

4-Deoxy-L-fucose, a derivative of L-fucose, is a sugar molecule of significant interest due to its unique chemical and biological properties. L-Fucose itself is a 6-deoxy hexose sugar found in a variety of organisms, playing crucial roles in biological processes such as cell-cell recognition and immune response. 4-Deoxy-L-fucose, lacking an oxygen atom at the fourth position, presents an altered chemical landscape for potential unique biological interactions and synthetic applications.

Synthesis Analysis

The synthesis of derivatives similar to 4-Deoxy-L-fucose, such as 3-deoxy-L-fucose, involves complex chemical pathways. Lindhorst and Thiem (1990) describe an unsuccessful attempt to synthesize 3-deoxy-L-fucose through inversion procedures but eventually achieved synthesis via a Barton-type deoxygenation reaction, starting from methyl α-L-fucoside (Lindhorst & Thiem, 1990). This method, although specific to 3-deoxy-L-fucose, highlights the challenges and strategies in synthesizing deoxy sugars, which could be adapted for 4-Deoxy-L-fucose synthesis.

Molecular Structure Analysis

The structure of L-fucose derivatives plays a critical role in their biological function. The molecular structure is determined by techniques such as NMR spectroscopy, providing insights into the spatial arrangement of atoms and the configuration of functional groups. Winterbourne et al. (1979) established the structure of 2-deoxy-2-fluoro-L-fucose through NMR measurements, underscoring the importance of structural elucidation in understanding the compound's interactions and reactivity (Winterbourne et al., 1979).

Chemical Reactions and Properties

Fucose and its derivatives undergo a variety of chemical reactions, reflecting their reactivity and functional potential in synthetic and biological systems. For example, the conversion of guanosine diphosphate D-mannose to guanosine diphosphate L-fucose involves several enzyme-catalyzed reactions, highlighting the complexity and specificity of the biochemical pathways involved in fucose metabolism (Ginsburg, 1958).

科学研究应用

Role in Glycoconjugate Synthesis : 4-Deoxy-L-fucose is a key component in the synthesis of important glycoconjugates, including blood group antigens and Lewis(X) ligands. Its biosynthesis involves specific enzymatic reactions, which have been studied in detail (Lau & Tanner, 2008).

Industrial Production : Metabolic engineering of Escherichia coli has been used to achieve high productivity of 4-Deoxy-L-fucose, indicating its potential for large-scale industrial applications, especially in pharmaceutical, cosmetic, and food industries (Meng et al., 2023).

Biological Functions in Mammals : 4-Deoxy-L-fucose is incorporated into various N-glycans, O-glycans, and glycolipids in mammals, playing a crucial role in immunity and cancer. It is used by 13 fucosyltransferases, and mutations in the associated genes can lead to developmental and immune deficiencies (Schneider et al., 2017).

Synthesis Methods : Various synthesis methods, including chemical, enzymatic, and microbial synthesis, have been explored for 4-Deoxy-L-fucose, with each method having its own advantages and limitations. Research continues to improve these methods for efficient production (Vanhooren & Vandamme, 1999).

Medical Applications : The role of 4-Deoxy-L-fucose in medical applications, such as its potential use in cancer treatment and prevention, has been investigated. It is involved in various biological processes, including cell-recognition and adhesion-signaling pathways, which are critical in both normal and pathologic processes including neoplasia (Listinsky et al., 1998).

安全和危害

4-Deoxy-L-fucose may cause skin irritation and may be harmful by skin absorption. It may also be harmful if swallowed or inhaled, and may be irritating to mucous membranes and the upper respiratory tract8.

未来方向

A more and more important role of fucose is within the biopharmaceutical industry and, specifically, the production of monoclonal antibodies (mAbs). Antibody-dependent cell-mediated cytotoxicity (ADCC) is the primary mechanism of action for many therapeutic monoclonal antibodies9. A biological method for quantifying fucose could be useful for nutraceutical and microbiological applications, as well as molecular diagnostics10.

属性

IUPAC Name |

(3R,4S,6S)-6-methyloxane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-3-2-4(7)5(8)6(9)10-3/h3-9H,2H2,1H3/t3-,4-,5+,6?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBURJZEESAQPG-NSHGFSBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C(O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]([C@H](C(O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Deoxy-L-fucose | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![14-O-[(1-AMino-2-Methylpropan-2-yl)thioacetyl]Mutilin](/img/structure/B1141898.png)

![Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate](/img/structure/B1141908.png)

![2-[[(E)-3-Methyl-4-bromo-2-butenyl]oxy]tetrahydro-2H-pyran](/img/structure/B1141910.png)